molecular formula C11H17BO3S B2739883 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2073096-04-3

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2739883
CAS No.: 2073096-04-3
M. Wt: 240.12
InChI Key: UFBFVWNPIAHXRY-UHFFFAOYSA-N
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Description

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds It features a thiophene ring substituted with a methoxy group at the 2-position and a dioxaborolane moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxythiophene with a boronic ester. One common method is the palladium-catalyzed borylation of 2-methoxythiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted olefin products.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 5-position.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted olefins.

    Oxidation: Thiophene sulfoxides or sulfones.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Material Science: The compound can be used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.

    Biological Research: The compound can be used in the study of biological systems, particularly in the modification of biomolecules for imaging or therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneboronic Acid: Lacks the methoxy group and dioxaborolane moiety, making it less versatile in certain reactions.

    2-(2-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent instead of a methoxy group, which can alter its reactivity in cross-coupling reactions.

    2-(2-Methoxythiophen-3-yl)boronic Acid: Similar structure but lacks the dioxaborolane moiety, affecting its stability and reactivity.

Uniqueness

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxy group and the dioxaborolane moiety. This combination enhances its stability and reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-16-9(8)13-5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBFVWNPIAHXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2073096-04-3
Record name 2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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